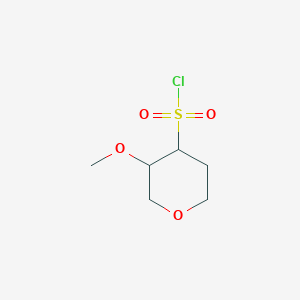
3-Methoxyoxane-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyoxane-4-sulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₄S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO₂Cl) attached to a methoxyoxane ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyoxane-4-sulfonyl chloride typically involves the reaction of methoxyoxane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Methoxyoxane+Chlorosulfonic acid→3-Methoxyoxane-4-sulfonyl chloride+Hydrochloric acid
The reaction is usually performed at low temperatures to prevent decomposition and to achieve a high yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxyoxane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation or hydrolysis
Wissenschaftliche Forschungsanwendungen
3-Methoxyoxane-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methoxyoxane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the methoxyoxane ring.
Benzenesulfonyl chloride: Contains a benzene ring instead of a methoxyoxane ring, leading to different reactivity and applications.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene ring and is commonly used in organic synthesis.
Uniqueness
3-Methoxyoxane-4-sulfonyl chloride is unique due to the presence of the methoxyoxane ring, which imparts specific chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and allows for the formation of unique derivatives not easily accessible with other sulfonyl chlorides.
Eigenschaften
Molekularformel |
C6H11ClO4S |
|---|---|
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
3-methoxyoxane-4-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S/c1-10-5-4-11-3-2-6(5)12(7,8)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
FVTGPJYFSQGAIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1COCCC1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
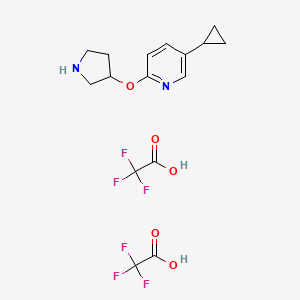
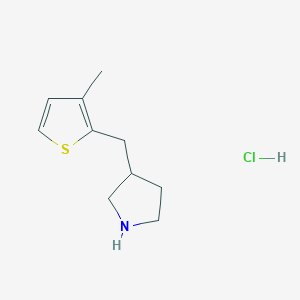
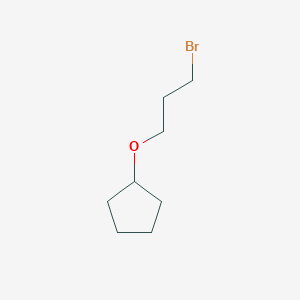
![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)
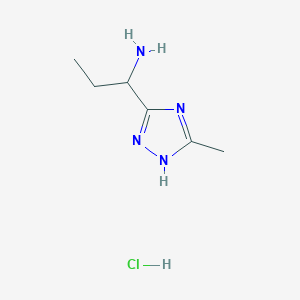
![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)
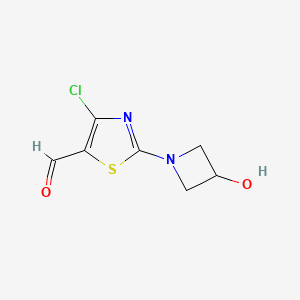

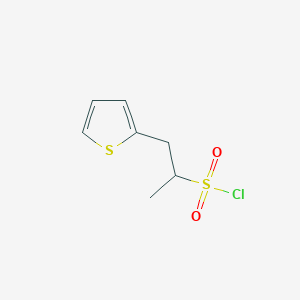
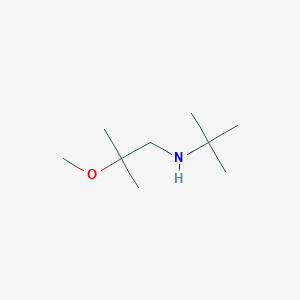
![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)
